molecular formula C6H10ClN3O B1371215 4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride CAS No. 1170938-65-4

4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride

Cat. No.: B1371215
CAS No.: 1170938-65-4
M. Wt: 175.61 g/mol
InChI Key: LJGGXAODUURXRA-UHFFFAOYSA-N
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Description

4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride is a heterocyclic organic compound It is characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride typically involves the reaction of 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid with appropriate reagents to form the carboxamide derivative. One common method involves the use of thionyl chloride to convert the carboxylic acid to the corresponding acid chloride, which is then reacted with ammonia or an amine to form the carboxamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride
  • 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride
  • 4-amino-1-methyl-1H-pyrrole-2-carboxamide

Uniqueness

4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

4-amino-1-methylpyrrole-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c1-9-3-4(7)2-5(9)6(8)10;/h2-3H,7H2,1H3,(H2,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGGXAODUURXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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